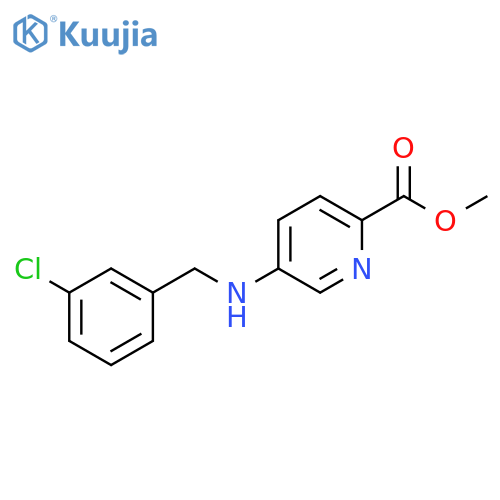Cas no 67515-75-7 (Methyl 5-((3-chlorobenzyl)amino)picolinate)

67515-75-7 structure
商品名:Methyl 5-((3-chlorobenzyl)amino)picolinate
Methyl 5-((3-chlorobenzyl)amino)picolinate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-((3-chlorobenzyl)amino)picolinate
- methyl 5-[(3-chlorophenyl)methylamino]pyridine-2-carboxylate
- XOLKVNGTBRRHMP-UHFFFAOYSA-N
- SCHEMBL11393936
- 5-(m-chlorobenzylamino)-pyridine-2-carboxylic acid methyl ester
- Methyl5-((3-chlorobenzyl)amino)picolinate
- 67515-75-7
-
- インチ: InChI=1S/C14H13ClN2O2/c1-19-14(18)13-6-5-12(9-17-13)16-8-10-3-2-4-11(15)7-10/h2-7,9,16H,8H2,1H3
- InChIKey: XOLKVNGTBRRHMP-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=NC=C(C=C1)NCC2=CC(=CC=C2)Cl
計算された属性
- せいみつぶんしりょう: 276.0665554g/mol
- どういたいしつりょう: 276.0665554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
Methyl 5-((3-chlorobenzyl)amino)picolinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029208202-1g |
Methyl 5-((3-chlorobenzyl)amino)picolinate |
67515-75-7 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM123552-1g |
methyl 5-((3-chlorobenzyl)amino)picolinate |
67515-75-7 | 95% | 1g |
$310 | 2023-02-18 | |
| Chemenu | CM123552-1g |
methyl 5-((3-chlorobenzyl)amino)picolinate |
67515-75-7 | 95% | 1g |
$320 | 2021-08-05 |
Methyl 5-((3-chlorobenzyl)amino)picolinate 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
67515-75-7 (Methyl 5-((3-chlorobenzyl)amino)picolinate) 関連製品
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量